4-oxo-9Z,11Z,13E,15E-octadecatetraenoic acid
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説明
(9Z,11Z,13E,15E)-4-oxooctadecatetraenoic acid is a polyunsaturated fatty acid that is (9Z,11Z,13E,15E)-octadecatetraenoic acid carrying an oxo substituent at position 4. It has a role as a marine metabolite. It is an oxo fatty acid, a polyunsaturated fatty acid and a long-chain fatty acid.
科学的研究の応用
Plant Stress Metabolism
4-oxo-9Z,11Z,13E,15E-octadecatetraenoic acid is synthesized from linolenic acid and is involved in the stress metabolism of wounded plants. Specific enzymes such as lipoxygenases from soybean or tomato can catalyze the regioselective functionalization of linolenic acid at certain pH conditions to produce configurationally pure ketotrienoic acids without isomerization. These acids play a role in the plant's response to physical stress or injury (Koch, Hoskovec, & Boland, 2002).
Synthesis of Parinaric Acid Isomers
A method for synthesizing four isomers of parinaric acid from alpha-linolenic acid has been described. The process involves transforming the methylene-interrupted, cis triene system of alpha-linolenic acid into a conjugated tetraene system. This is significant because parinaric acid and its isomers are crucial in various biological processes and the method offers a high-yield, reliable approach for their synthesis (Kuklev & Smith, 2004).
Oxidation and Its Biological Implications
The oxidation of related fatty acids, such as (13S,9Z,11E)-13-hydroxy-9,11-octadecadienoic acid, by the Fenton reagent, results in a defined pattern of products. This reaction is critical as it sheds light on the (patho)physiological relevance in settings of oxidative stress, hinting at novel formation pathways that may have important biological implications (Manini et al., 2005).
Taste Modulation by Related Acids in Chanterelles
Related fatty acids in chanterelles, such as (9Z,15E)-14-oxo-9,15-octadecadien-12-ynoic acid, have been identified to possess taste modulating activities. These compounds may play a role in the flavor profile of these mushrooms and potentially in other related food items, highlighting the diverse biological activities of these fatty acids (Mittermeier, Dunkel, & Hofmann, 2018).
特性
分子式 |
C18H26O3 |
---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
(9Z,11Z,13E,15E)-4-oxooctadeca-9,11,13,15-tetraenoic acid |
InChI |
InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h3-10H,2,11-16H2,1H3,(H,20,21)/b4-3+,6-5+,8-7-,10-9- |
InChIキー |
ZYOSGENSARGRME-BEGPLMEHSA-N |
異性体SMILES |
CC/C=C/C=C/C=C\C=C/CCCCC(=O)CCC(=O)O |
SMILES |
CCC=CC=CC=CC=CCCCCC(=O)CCC(=O)O |
正規SMILES |
CCC=CC=CC=CC=CCCCCC(=O)CCC(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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